molecular formula C20H23N3O3S2 B3412628 N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide CAS No. 933212-05-6

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

Cat. No.: B3412628
CAS No.: 933212-05-6
M. Wt: 417.5 g/mol
InChI Key: YQFRHPUIDNQFJY-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a structurally complex acetamide derivative characterized by a benzothiadiazine ring system substituted with a propyl group and a sulfone moiety (1,1-dioxo). The acetamide group is linked to a 2,4-dimethylphenyl substituent via a sulfanyl (S–) bridge. This compound’s unique features include:

  • Benzothiadiazine core: A heterocyclic system with sulfur and nitrogen atoms, stabilized by a sulfone group at the 1-position.
  • Sulfanyl linkage: The thioether bridge between the benzothiadiazine and acetamide groups may influence electronic properties and metabolic stability.
  • Substituent effects: The 2,4-dimethylphenyl group provides steric bulk and lipophilicity, while the propyl chain on the benzothiadiazine ring may modulate solubility and pharmacokinetic behavior.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-4-11-23-17-7-5-6-8-18(17)28(25,26)22-20(23)27-13-19(24)21-16-10-9-14(2)12-15(16)3/h5-10,12H,4,11,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFRHPUIDNQFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound with potential biological applications. Its structural components suggest diverse interactions with biological systems, which warrant an exploration of its biological activity. This article compiles findings from various studies to provide a comprehensive overview of the compound's biological effects.

The molecular formula of this compound is C20H23N3O3S2 with a molecular weight of 417.5 g/mol. The compound features a benzothiadiazine core, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC20H23N3O3S2
Molecular Weight417.5 g/mol
Purity~95%

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound are still under investigation.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For instance, similar benzothiadiazine derivatives have shown cytotoxic effects against various cancer cell lines. In vitro studies involving human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) have indicated that these compounds can inhibit cell proliferation and induce apoptosis through mechanisms involving DNA crosslinking and tubulin polymerization inhibition .

The proposed mechanism of action for this compound involves interaction with cellular targets that lead to disruption of critical cellular processes:

  • DNA Interaction : Similar compounds have been shown to form adducts with DNA, leading to apoptosis in cancer cells.
  • Tubulin Inhibition : The compound may inhibit tubulin polymerization, affecting mitotic spindle formation during cell division.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cell signaling pathways could also contribute to its biological activity.

Case Studies

A detailed examination of related compounds provides insight into the potential efficacy of this compound:

Study 1: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of benzothiadiazine derivatives on A549 and HeLa cells:

  • Findings : The derivatives exhibited moderate to high cytotoxicity with IC50 values indicating effective dose ranges.

Study 2: Mechanistic Insights

Further research focused on the mechanism revealed:

  • Findings : Compounds induced apoptosis through both caspase-dependent and independent pathways.

Comparison with Similar Compounds

N-[4-(2,4-Dimethylphenylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,3-dihydrobenzo[d]isothiazol-2-yl)acetamide ()

  • Key differences :
    • Replaces the benzothiadiazine core with a benzoisothiazole-1,1,3-trioxide system.
    • Features a sulfonamide (–SO₂NH–) group instead of a sulfanyl (–S–) bridge.

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

  • Key differences :
    • Substitutes the benzothiadiazine with a pyrazolone ring.
    • Incorporates a dichlorophenyl group instead of 2,4-dimethylphenyl.
  • Implications: The pyrazolone ring introduces additional hydrogen-bonding sites (e.g., carbonyl groups), which may enhance interactions with biological targets such as enzymes or receptors.

N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide ()

  • Key differences :
    • Contains a sulfonamido (–SO₂NH–) group and a phenethyl backbone.
    • Lacks heterocyclic systems like benzothiadiazine.
  • Implications :
    • The sulfonamido group enhances metabolic stability compared to thioethers, which are prone to oxidation.
    • Simpler backbone structure may reduce synthetic complexity but limit conformational diversity .

Comparative Data Table

Compound Name Molecular Features Key Functional Groups Bioactivity Insights (Hypothesized)
Target Compound Benzothiadiazine, sulfone, sulfanyl bridge, 2,4-dimethylphenyl Sulfanyl (–S–), sulfone (SO₂) Potential diuretic/antihypertensive activity
N-[4-(2,4-Dimethylphenylsulfamoyl)phenyl]-2-(1,1,3-trioxo-benzo[d]isothiazol-2-yl)acetamide Benzoisothiazole-1,1,3-trioxide, sulfonamide Sulfonamide (–SO₂NH–) Enhanced solubility, possible antimicrobial use
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazolone, dichlorophenyl Dichlorophenyl, pyrazolone carbonyl Analgesic/anti-inflammatory potential
N-(2-((N,4-Dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide Sulfonamido, phenethyl backbone Sulfonamide (–SO₂NH–) Improved metabolic stability

Research Findings and Implications

Electronic Effects :

  • The benzothiadiazine sulfone group in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule against nucleophilic attack compared to sulfonamide analogues .
  • The sulfanyl bridge offers intermediate polarity between sulfides and sulfones, balancing solubility and lipophilicity.

Synthetic Accessibility :

  • Carbodiimide-based coupling (as in and ) is a feasible approach for synthesizing the target compound, though the benzothiadiazine precursor may require specialized preparation .

Bioactivity Hypotheses :

  • Benzothiadiazine derivatives are historically associated with diuretic and antihypertensive activities (e.g., bendroflumethiazide). The target compound’s propyl chain and sulfanyl bridge may fine-tune these effects .
  • Dichlorophenyl-containing analogues () exhibit distinct bioactivity profiles due to halogen-induced van der Waals interactions with hydrophobic protein pockets .

Crystallographic Behavior :

  • Unlike the dichlorophenyl-pyrazolone acetamide in , which forms hydrogen-bonded dimers, the target compound’s sulfone and benzothiadiazine groups may promote alternative packing modes, influencing solid-state stability .

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing this compound?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonation and cyclization : Formation of the benzothiadiazine scaffold using sulfonating agents (e.g., trifluoromethanesulfonamide) under mild conditions .
  • Sulfanyl group introduction : Reaction of the intermediate with 2-mercaptoacetamide derivatives in the presence of a base (e.g., triethylamine) .
  • Final coupling : Amidation between the sulfanyl intermediate and 2,4-dimethylphenylamine under anhydrous conditions . Optimization: Control of temperature (0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane for improved solubility) is critical to achieve yields >70% .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at 2.1–2.3 ppm) and sulfur connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]⁺ at m/z 485.1322) .
  • X-ray Crystallography : Resolves conformational ambiguities (e.g., dihedral angles between benzothiadiazine and acetamide moieties) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation step in large-scale synthesis?

  • Catalyst screening : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require post-reaction purification via column chromatography .
  • Kinetic monitoring : Real-time tracking via TLC or HPLC ensures intermediate stability and prevents over-reaction .

Q. What strategies resolve contradictory bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory results)?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., propyl vs. methyl groups on the benzothiadiazine ring) .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds to normalize data .
  • Molecular docking : Predict binding affinities to targets like COX-2 (anti-inflammatory) or bacterial gyrase (antimicrobial) to explain divergent results .

Q. How do steric and electronic factors influence the compound’s reactivity in further derivatization?

  • Steric hindrance : The 2,4-dimethylphenyl group reduces accessibility for nucleophilic attack at the acetamide carbonyl .
  • Electronic effects : Electron-withdrawing sulfonyl groups activate the benzothiadiazine ring for electrophilic substitution at position 6 .
  • Methodological approach : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

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